1,1-Dibromo-2-(3-bromopropyl)cyclopropane
Description
Properties
Molecular Formula |
C6H9Br3 |
|---|---|
Molecular Weight |
320.85 g/mol |
IUPAC Name |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
InChI |
InChI=1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2 |
InChI Key |
YEKVOZFBGUXSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Br)Br)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be synthesized through the addition of bromine to 3-chloro-2-(chloromethyl)propene. The reaction involves the use of bromoform and a strong base such as sodium hydroxide under controlled temperature conditions . The reaction mixture is typically stirred vigorously and maintained at specific temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives using reducing agents such as nickel (I) salen.
Cyclopropyl–Allyl Rearrangement: In the presence of aluminum carbenoids, the compound can undergo rearrangement to form bromoalkenes.
Common Reagents and Conditions:
Substitution: Reagents such as silver salts and Lewis acids (e.g., AlCl3, FeCl3) are commonly used.
Reduction: Nickel (I) salen is used as a catalyst for reduction reactions.
Rearrangement: Aluminum carbenoids are employed to facilitate the cyclopropyl–allyl rearrangement.
Major Products:
Substitution: Formation of various substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane and propylene.
Rearrangement: Formation of substituted bromoalkenes.
Scientific Research Applications
1,1-Dibromo-2-(3-bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can undergo cyclopropyl–allyl rearrangement in the presence of Lewis acids, leading to the formation of reactive intermediates such as bromoallyl cations . These intermediates can further react with nucleophiles, resulting in the formation of diverse products.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Substituent Effects : The 3-bromopropyl chain in the target compound increases steric bulk compared to shorter chains (e.g., 2-bromoethyl in C₅H₇Br₃) . This may influence solubility and reactivity in substitution reactions.
- Stereochemical Complexity : Derivatives like 1,1-Dibromo-2-(2,2-dibromoethenyl)-2-methylcyclopropane introduce conjugated systems, which may enhance UV absorption or radical reactivity .
Biological Activity
1,1-Dibromo-2-(3-bromopropyl)cyclopropane is a specialized organobromine compound characterized by its unique cyclopropane structure, which includes two bromine atoms at the first position and a 3-bromopropyl substituent at the second position. This compound has garnered attention for its potential applications in organic synthesis and its intriguing chemical properties due to the presence of multiple bromine atoms, which can participate in various biological interactions.
Chemical Structure and Properties
The structural formula of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be represented as follows:
This compound's dual bromination pattern combined with a branched alkyl substituent significantly influences its chemical reactivity and potentially enhances its biological activity compared to similar compounds that lack such structural complexity.
Biological Activity Overview
Research into the biological activity of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane indicates that it may exhibit various pharmacological effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of organobromine compounds found that certain derivatives possess significant bactericidal activity. While specific data on 1,1-Dibromo-2-(3-bromopropyl)cyclopropane is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential similar activity .
Cytotoxic Effects
Research has indicated that compounds containing brominated cyclopropanes can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular membranes or interference with cellular signaling pathways. For instance, studies have shown that brominated compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .
Case Studies
Several case studies have explored the reactivity and biological implications of dibromoalkanes and cyclopropanes:
- Reactivity with Electrophiles : A study demonstrated that dibromoalkanes react with nucleophiles to form various products, highlighting the potential for 1,1-Dibromo-2-(3-bromopropyl)cyclopropane to engage in similar reactions. This reactivity could lead to novel compounds with enhanced biological activities .
- Bacterial Inhibition : In a comparative study of organobromine compounds, derivatives similar to 1,1-Dibromo-2-(3-bromopropyl)cyclopropane exhibited varying degrees of inhibition against Mycobacterium smegmatis. The results suggested that structural features significantly influence antimicrobial efficacy .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| 1,1-Dibromo-2-(3-bromopropyl)cyclopropane | TBD | TBD | Potential based on structural analogs |
| 1-Bromo-2-(3-bromopropyl)cyclopropane | Moderate | Low | Less steric hindrance |
| 1,2-Dibromocyclopropane | High | Moderate | Stronger membrane disruption |
Q & A
Q. Table 1: Comparison of Bromination Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,1-Dimethylcyclopropane | Br₂, CCl₄, 30°C, 12 hrs | 72 | |
| 3-Bromopropylcyclopropane | NBS, CCl₄, hv, 25°C, 6 hrs | 65 |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies cyclopropane ring protons (δ 1.2–2.0 ppm) and bromopropyl chain protons (δ 3.4–3.8 ppm for Br-CH₂).
- ¹³C NMR : Cyclopropane carbons appear at δ 10–25 ppm; brominated carbons at δ 30–45 ppm .
- Mass Spectrometry (HRMS) : Molecular ion [M]⁺ confirms molecular formula (C₆H₈Br₃). Isotopic patterns (Br’s natural abundance) validate bromine count .
- X-ray Crystallography : Resolves spatial arrangement of bromine substituents and ring strain (bond angles ~60°) .
Advanced: How do steric and electronic effects from multiple bromine atoms influence regioselectivity in ring-opening reactions?
Methodological Answer:
The three bromine atoms create distinct electronic environments:
- Electrophilic sites : The cyclopropane ring’s strained C-C bonds are prone to electrophilic attack (e.g., HBr addition).
- Steric hindrance : Bulky Br substituents direct ring-opening to less hindered positions. For example, nucleophilic attack by OH⁻ occurs preferentially at the less substituted carbon .
- Mechanistic studies : Kinetic isotopic labeling (e.g., deuterated substrates) and DFT calculations map transition states to predict regioselectivity .
Contradiction Alert : Some studies report competing elimination pathways (e.g., dehydrohalogenation) under basic conditions, requiring GC-MS or IR to track intermediates .
Advanced: What computational strategies predict the compound’s stability and reactivity in biological systems?
Methodological Answer:
- QSAR/QSPR models : Correlate bromine substitution patterns with logP (lipophilicity) and metabolic half-life. Tools like CC-DPS use quantum chemistry to predict hydrolysis rates .
- Docking simulations : Assess interactions with enzyme active sites (e.g., cytochrome P450) to identify potential bioactivation pathways .
- MD Simulations : Evaluate membrane permeability by modeling interactions with lipid bilayers .
Advanced: How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
Methodological Answer:
- Hypothesis-driven analysis :
- Controlled experiments : Introduce isotopic labels (e.g., ¹³C) to trace reaction pathways .
- Collaborative validation : Cross-reference data with independent labs to confirm reproducibility .
Advanced: What methodologies assess the compound’s environmental persistence and surface interactions?
Methodological Answer:
- Surface adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption on indoor materials (e.g., polymers, metals) under varying humidity .
- Photodegradation assays : Expose the compound to UV-Vis light and monitor degradation via HPLC-UV.
- Ecotoxicology models : Predict bioaccumulation using EPI Suite™, incorporating logKow and Henry’s Law constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
